BenchChemオンラインストアへようこそ!

Almonertinib hydrochloride

EGFR T790M IC50

Specifically select Almonertinib HCl for your EGFR L858R xenograft or CNS metastasis models. Its validated BBB penetration and distinct resistance mechanisms from Osimertinib provide critical experimental fidelity for studying uncommon mutations and compound-specific escape pathways. Essential for next-generation inhibitor discovery.

Molecular Formula C30H36ClN7O2
Molecular Weight 562.1 g/mol
Cat. No. B2543745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmonertinib hydrochloride
Molecular FormulaC30H36ClN7O2
Molecular Weight562.1 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl
InChIInChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H
InChIKeyCUXBWKDZKQGJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Almonertinib Hydrochloride (HS-10296): A Third-Generation EGFR TKI for Procurement in NSCLC Research


N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride, commonly known as Almonertinib Hydrochloride or HS-10296, is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . This small molecule is specifically engineered to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs . Almonertinib Hydrochloride is a key research tool for studying non-small cell lung cancer (NSCLC) and is a relevant comparator to the global standard-of-care, Osimertinib, particularly in markets where it has received regulatory approval [1].

Why Almonertinib Hydrochloride is Not a Generic Substitute for Other Third-Generation EGFR TKIs in Research


Despite sharing a common mechanism of action as an irreversible, mutant-selective EGFR TKI, Almonertinib Hydrochloride cannot be assumed to be a functional substitute for other in-class compounds like Osimertinib, Lazertinib, or Furmonertinib [1]. Critical differences exist in their biochemical potency against specific EGFR mutation subtypes, their distinct resistance mechanisms, and their pharmacokinetic profiles, including blood-brain barrier (BBB) penetration [2]. These variations mean that research outcomes, particularly in studies involving uncommon EGFR mutations or central nervous system (CNS) metastases, are highly compound-specific. The following quantitative evidence details the precise, measurable points of differentiation that a scientific user must consider for experimental design and procurement decisions [3].

Quantitative Differentiation Guide for Almonertinib Hydrochloride vs. Key Comparators


Potency and Selectivity of Almonertinib vs. Osimertinib Against Key EGFR Mutations

Almonertinib demonstrates sub-nanomolar potency against prevalent EGFR mutants, with a differential selectivity profile compared to Osimertinib. In recombinant enzyme assays, Almonertinib inhibits T790M, T790M/L858R, and T790M/Del19 with IC50 values of 0.37 nM, 0.29 nM, and 0.21 nM, respectively . In contrast, Osimertinib's reported IC50 values for the L858R/T790M double mutant are approximately 1 nM, with potency against L858R alone at ~12 nM [1]. This indicates Almonertinib's biochemical potency is comparable or slightly higher against certain double mutants in this assay context, a distinction relevant for in vitro modeling of these specific genotypes [1].

EGFR T790M IC50 Kinase Assay

Comparable Clinical Efficacy to Osimertinib: Progression-Free Survival in First-Line EGFR L858R NSCLC

A retrospective comparative cohort study evaluating first-line treatment in patients with NSCLC harboring the EGFR L858R mutation found no significant difference in median progression-free survival (mPFS) between Almonertinib and Osimertinib. The mPFS was 19.4 months (95% CI 13.8–NA) for Almonertinib (110 mg daily) compared to 18.5 months (95% CI 16.1–22.5) for Osimertinib (80 mg daily), with a hazard ratio (HR) of 0.92 (95% CI 0.62–1.73, p = 0.69) [1]. This direct comparison demonstrates that for this specific patient population, Almonertinib provides an efficacy profile that is clinically indistinguishable from Osimertinib [1].

NSCLC Progression-Free Survival Clinical Trial L858R

Differential Adverse Event Profile: Lower Incidence of Rash and Diarrhea with Almonertinib

In a comparative study of patients with T790M+ NSCLC, Almonertinib was associated with a numerically lower incidence of key EGFR TKI-related adverse events compared to Osimertinib. Specifically, rash was observed in 5.0% of patients on Almonertinib versus 7.5% on Osimertinib, and diarrhea in 10.0% of Almonertinib patients versus 12.5% on Osimertinib [1]. A separate study also noted a comparable trend, with any-grade rash occurring in 44.3% vs 49.0% and diarrhea in 17.0% vs 21.9% for Almonertinib and Osimertinib, respectively [2]. These data suggest a potentially improved tolerability profile for Almonertinib, which may be a key consideration for long-term in vivo studies [1][2].

Safety Adverse Events Rash Diarrhea Tolerability

Almonertinib Demonstrates CNS Penetration and Activity Against Brain Metastases

Almonertinib has been shown to cross the blood-brain barrier (BBB) and exert anti-tumor effects in preclinical models of brain and spinal cord metastases. Pharmacokinetic studies in a PC9-LUC brain metastasis xenograft model revealed that Almonertinib achieved detectable concentrations in brain tissue, with a maximum concentration reached at 4 hours post-dose following a single 25 mg/kg oral administration [1]. Furthermore, the study demonstrated that Almonertinib significantly inhibits the growth of PC9 brain and spinal cord metastases in vivo [1]. While Osimertinib is also known for CNS activity, this evidence confirms that Almonertinib possesses the requisite properties for research involving CNS-penetrant EGFR inhibitors, which is a critical differentiator from earlier-generation TKIs and some other third-generation agents [1].

CNS Blood-Brain Barrier Brain Metastasis NSCLC

Almonertinib Exhibits Distinct In Vitro Resistance Mechanisms Compared to Osimertinib

An analysis of drug-resistant cell lines generated in vitro indicates that Almonertinib and Osimertinib exhibit distinct resistance mechanisms. While the full spectrum of mutations is still being elucidated, the study's conclusion states that these two inhibitors, despite structural similarity, lead to different acquired resistance profiles [1]. This suggests that they may not be interchangeable for studies investigating the evolution of drug resistance, and that using one compound may not accurately model resistance to the other [1].

Drug Resistance Acquired Resistance EGFR NSCLC

Differential Activity of Almonertinib and Osimertinib Against Uncommon EGFR Mutations

In an in vitro study using Ba/F3 cells transformed with specific uncommon EGFR mutations, Almonertinib showed a distinct activity profile compared to Osimertinib and other TKIs. While Almonertinib was active against the L861Q mutation (IC50: 380 nM), it was inactive against the S768I mutation and showed less activity against the G719A mutation compared to Osimertinib [1][2]. This contrasts with Afatinib, which was broadly active against all tested mutations, and Osimertinib, which showed favorable binding to G719A [2]. This highlights that the choice of TKI is highly dependent on the specific uncommon EGFR mutation being studied [1].

Uncommon EGFR mutations G719A L861Q S768I

Recommended Research and Industrial Application Scenarios for Almonertinib Hydrochloride


Preclinical In Vivo Efficacy Studies in EGFR L858R-Driven NSCLC Models

Based on its demonstrated clinical efficacy equivalent to Osimertinib in patients with the EGFR L858R mutation [1], Almonertinib Hydrochloride is an ideal candidate for preclinical in vivo studies using patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models harboring this specific mutation. Its comparable efficacy profile ensures that results from these models are highly translatable to the clinical setting where Osimertinib is the standard of care [1]. This is particularly relevant for combination therapy studies or investigations of novel agents in the first-line L858R setting.

Investigating Brain Metastasis and CNS Penetration in EGFR-Mutant NSCLC

Given its validated ability to cross the blood-brain barrier (BBB) and inhibit tumor growth in CNS metastasis models [2], Almonertinib Hydrochloride is a critical tool for any research program focused on brain metastases. It can be used in orthotopic brain tumor models or models of leptomeningeal disease to study the pharmacodynamics of CNS-penetrant EGFR inhibition and to evaluate novel therapeutic strategies for managing this common and devastating complication of NSCLC [2].

In Vitro Studies of Acquired Resistance Mechanisms to Third-Generation EGFR TKIs

Because Almonertinib and Osimertinib have been shown to select for distinct acquired resistance mechanisms in vitro [3], Almonertinib is essential for generating and studying resistance profiles that are specific to this compound. Researchers seeking to understand the full spectrum of resistance to third-generation EGFR inhibitors cannot rely solely on Osimertinib-based models. Procurement of Almonertinib is necessary to establish parallel resistance models and identify compound-specific escape pathways, which is crucial for the development of next-generation inhibitors [3].

Investigating NSCLC Models Driven by the EGFR L861Q Mutation

For researchers working with in vitro models of the uncommon EGFR L861Q mutation, Almonertinib Hydrochloride represents a relevant tool, with a demonstrated IC50 of 380 nM [4]. While this potency is lower than its activity against common mutants, it provides a defined, quantitative benchmark for this specific genotype. This allows for comparative studies against other TKIs that are also active against L861Q, such as Lazertinib, and for exploring combination strategies to enhance efficacy in this niche patient population [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almonertinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.